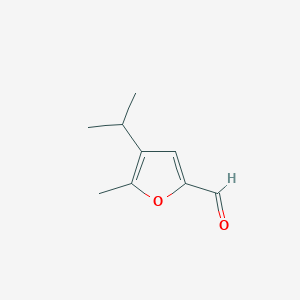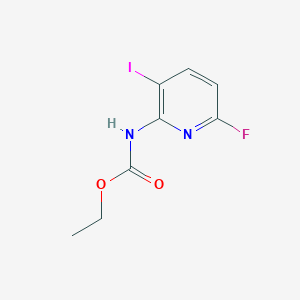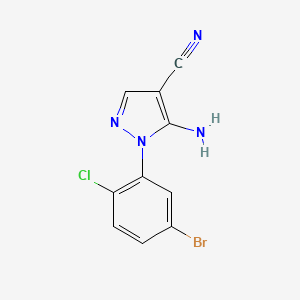![molecular formula C11H16Cl2N2O B1400672 1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride CAS No. 1017599-04-0](/img/structure/B1400672.png)
1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride
Overview
Description
1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidine] dihydrochloride is a chemical compound with the CAS Number: 1017599-04-0 . It has a molecular weight of 263.17 . This compound is an important synthetic intermediate for the preparation of various pharmaceuticals, including antifungal agents, antibiotics, and anti-inflammatory agents.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O.2ClH/c1-4-13-7-10-9 (1)8-14-11 (10)2-5-12-6-3-11;;/h1,4,7,12H,2-3,5-6,8H2;2*1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Synthesis and Chemical Space Exploration
Spiropiperidines, including structures similar to "1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride", are explored for their unique three-dimensional chemical space, which is valuable in drug discovery programs. The methodology for constructing spiropiperidines involves either the formation of the spiro-ring on a preformed piperidine ring or the formation of the piperidine ring on a preformed carbo- or heterocyclic ring. These compounds are synthesized for their potential applications in medicinal chemistry, where 3- and 4-spiropiperidines are primarily targeted for drug discovery, highlighting their importance in exploring new areas of chemical space for therapeutic development (Griggs, Tape, & Clarke, 2018).
Biological Activities and Applications
Spirocyclic compounds, including those based on the pyridine and piperidine motifs, have shown significant antioxidant activities. Their structure-activity relationships have been studied across various models, demonstrating potential in treating diseases associated with oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. These studies underline the importance of spirocyclic derivatives in medicinal chemistry as potential sources for novel antioxidant drug therapies (Acosta-Quiroga et al., 2021).
Potential in Medicinal Chemistry
The structural versatility and biological relevance of pyridine and piperidine derivatives, including spiro compounds, have made them subjects of extensive research in medicinal chemistry. These compounds have been explored for their pharmacological properties, including their roles as enzyme inhibitors, highlighting their potential as lead compounds for the development of new therapeutics. This exploration emphasizes the ongoing interest in spirocyclic compounds for their broad range of applicability in drug development and the synthesis of biologically active molecules (Altaf et al., 2015).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
spiro[1H-furo[3,4-c]pyridine-3,4'-piperidine];dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.2ClH/c1-4-13-7-10-9(1)8-14-11(10)2-5-12-6-3-11;;/h1,4,7,12H,2-3,5-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPFIUOBNYIFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(CO2)C=CN=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate](/img/structure/B1400598.png)







